Enhanced Hydrogen-Bond Acceptor Capacity Versus 2-Methyl and 2-H Thiazole-4-methanamine Analogs
The 2-acetyl substituent introduces a carbonyl oxygen that increases the hydrogen-bond acceptor (HBA) count from 3 (in 2-methyl and 2-H analogs) to 4. This quantitative difference in HBA count directly impacts molecular recognition and solubility [1][2]. Concurrently, the computed XLogP3-AA for the 2-methyl analog is +0.2, while the unsubstituted thiazol-4-ylmethanamine is −0.2; the 2-acetyl derivative is expected to occupy an intermediate polarity window (estimated XLogP ~0.0–0.3) due to the polarizing effect of the carbonyl group [1][2].
| Evidence Dimension | Hydrogen-bond acceptor count / XLogP |
|---|---|
| Target Compound Data | HBA count = 4; XLogP estimated ≈ 0.0–0.3 |
| Comparator Or Baseline | Comparator 1: (2-Methylthiazol-4-yl)methanamine (CAS 103694-26-4) – HBA count = 3, XLogP = +0.2. Comparator 2: Thiazol-4-ylmethanamine (CAS 16188-30-0) – HBA count = 3, XLogP = −0.2. |
| Quantified Difference | ΔHBA = +1 vs. both comparators; ΔXLogP ≈ −0.2 to +0.2 vs. 2-methyl analog; ≈ +0.2 to +0.5 vs. 2-H analog. |
| Conditions | Computed descriptors: PubChem XLogP3-AA algorithm; hydrogen bond acceptor count per Cactvs 3.4.8.18. |
Why This Matters
An additional hydrogen-bond acceptor and a distinct lipophilicity profile affect fragment solubility, passive permeability, and protein binding, making the 2-acetyl derivative a more versatile starting point for hit elaboration in fragment-based campaigns where balanced polarity is required.
- [1] PubChem CID 18467479. (2-Methylthiazol-4-yl)methanamine – Computed Properties. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem CID 15063652. 1,3-Thiazol-4-ylmethanamine – Computed Properties. National Center for Biotechnology Information, 2025. View Source
